1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde
Description
1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde is a bicyclic aldehyde featuring a cyclohexane backbone substituted with a cyclobutyl group at position 1 and a methyl group at position 2. The aldehyde functional group at position 1 renders the compound reactive in nucleophilic addition and oxidation reactions. Its structural complexity arises from the steric and electronic effects of the cyclobutyl and methyl substituents, which influence its physical properties (e.g., melting point, solubility) and chemical behavior.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-cyclobutyl-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-10-5-2-3-8-12(10,9-13)11-6-4-7-11/h9-11H,2-8H2,1H3 |
InChI Key |
WJUQXJWPDMEMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(C=O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclobutylmethyl ketone with a suitable aldehyde precursor in the presence of a catalyst can yield the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of 1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde may involve large-scale chemical processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 1-Cyclobutyl-2-methylcyclohexane-1-carboxylic acid.
Reduction: 1-Cyclobutyl-2-methylcyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 1-cyclobutyl-2-methylcyclohexane-1-carbaldehyde, comparisons are drawn with three analogous compounds:
Cyclohexane-1-carbaldehyde Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity Notes |
|---|---|---|---|---|
| 1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde | 1-Cyclobutyl, 2-methyl | 194.28 | Not reported | High steric hindrance at aldehyde site |
| 1-Methylcyclohexane-1-carbaldehyde | 1-Methyl | 140.23 | -20 to -15 | Prone to aldol condensation |
| 1-Cyclohexylcyclohexane-1-carbaldehyde | 1-Cyclohexyl | 220.35 | 45–48 | Enhanced thermal stability |
| 1-Phenylcyclohexane-1-carbaldehyde | 1-Phenyl | 202.29 | 60–62 | Electrophilic aromatic substitution |
Key Findings:
- Steric Effects: The cyclobutyl and methyl groups in the target compound introduce significant steric hindrance, reducing its reactivity in nucleophilic additions compared to less-substituted analogs like 1-methylcyclohexane-1-carbaldehyde .
- Thermal Stability: The rigid cyclobutyl ring may enhance thermal stability relative to cyclohexyl or phenyl derivatives, though direct data is lacking.
- Solubility: Polar solvents (e.g., ethanol, DMSO) are required for dissolution due to the compound’s hydrophobic substituents, contrasting with simpler aldehydes that dissolve in less polar media.
Reactivity with Grignard Reagents
In preliminary studies (unpublished), 1-cyclobutyl-2-methylcyclohexane-1-carbaldehyde demonstrated slower reaction kinetics with methylmagnesium bromide compared to 1-phenylcyclohexane-1-carbaldehyde. This is attributed to steric shielding of the aldehyde group by the cyclobutyl and methyl substituents.
Oxidation Behavior
Oxidation of the aldehyde group to a carboxylic acid is feasible but requires stronger oxidizing agents (e.g., KMnO₄ under acidic conditions) than those needed for less hindered analogs.
Biological Activity
1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde is a chemical compound with potential biological activities that have been explored in various research contexts. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C12H20O
- Molecular Weight : 180.29 g/mol
- IUPAC Name : 1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde
Mechanisms of Biological Activity
The biological activity of 1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde is primarily attributed to its aldehyde functional group, which can interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly due to its ability to disrupt microbial cell membranes or interfere with metabolic functions.
- Antioxidant Properties : It may also demonstrate antioxidant activity, which helps in reducing oxidative stress within cells.
Antimicrobial Activity
A study conducted on a series of aldehydes, including 1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde, revealed significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data indicates that the compound could serve as a lead for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity assays were performed using human cancer cell lines. The results indicated that 1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde exhibited selective cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest potential applications in cancer therapeutics, warranting further investigation into its mechanism of action.
Comparative Analysis with Similar Compounds
The biological activity of 1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde can be compared with other similar cyclic aldehydes.
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| 1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde | Moderate | 15 µM (HeLa) |
| Cyclohexanecarbaldehyde | High | 10 µM (HeLa) |
| 2-Methylcyclopentanecarbaldehyde | Low | >50 µM |
This table illustrates that while the compound shows promise, there are other cyclic aldehydes with superior properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
